

# A Comprehensive Technical Guide to the Physicochemical Properties of 2-Cyanobenzylamine Hydrochloride

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## Compound of Interest

Compound Name: 2-(Aminomethyl)benzonitrile  
hydrochloride

Cat. No.: B1290895

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## Abstract

This technical guide provides a detailed examination of the physicochemical properties of 2-cyanobenzylamine hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's chemical identity, physical characteristics, spectral properties, and analytical methodologies. Recognizing the current scarcity of publicly available data specific to the hydrochloride salt of the ortho-isomer, this guide draws upon established principles and data from closely related analogues, such as its free base and the corresponding meta- and para-isomers, to provide a robust and scientifically grounded resource. The guide includes detailed, actionable protocols for characterization and analysis, emphasizing the rationale behind experimental choices to ensure both technical accuracy and practical utility.

## Introduction: The Synthetic Versatility of a Cyano-Substituted Benzylamine

2-Cyanobenzylamine, also known as 2-(aminomethyl)benzonitrile, is a bifunctional organic molecule featuring a primary amine and a nitrile group attached to a benzene ring in an ortho configuration. This unique arrangement makes it a valuable building block in the synthesis of a

diverse range of heterocyclic compounds, particularly in the development of novel therapeutic agents. The hydrochloride salt of this amine is often the preferred form for handling, storage, and formulation due to its enhanced stability and crystallinity compared to the free base.

This guide aims to consolidate the known and predicted physicochemical properties of 2-cyanobenzylamine hydrochloride. It will delve into its structural and physical characteristics, provide an analysis of its expected spectral signature, and outline robust analytical and characterization methodologies. By contextualizing the data and explaining the underlying chemical principles, this document serves as a practical reference for scientists working with this important synthetic intermediate.

## Chemical Identity and Physical Properties

A precise understanding of the fundamental chemical and physical properties of a compound is the bedrock of its application in research and development. This section details the structural identity and key physical constants of 2-cyanobenzylamine hydrochloride.

## Chemical Structure and Identification

The hydrochloride salt is formed by the protonation of the primary amine group of 2-cyanobenzylamine by hydrochloric acid.

- IUPAC Name: **2-(Aminomethyl)benzonitrile hydrochloride**
- Synonyms: o-Cyanobenzylamine hydrochloride
- Chemical Formula:  $C_8H_9ClN_2$
- Molecular Weight: 168.63 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: While the free base is registered under CAS 344957-25-1, a specific CAS number for the hydrochloride salt of the ortho-isomer is not consistently reported in major chemical databases.[\[3\]](#)[\[4\]](#)[\[5\]](#) For reference, the meta-isomer hydrochloride is CAS 40896-74-0 and the para-isomer hydrochloride is CAS 15996-76-6.[\[1\]](#)[\[6\]](#)

## Physicochemical Data Summary

Quantitative data for 2-cyanobenzylamine hydrochloride is summarized below. It is critical to note that experimental data for the ortho-isomer hydrochloride is limited. Where direct data is unavailable, values are predicted or inferred from the free base and isomeric analogues, and are clearly marked as such.

Property	Value	Source/Comment
Appearance	White to off-white crystalline powder	Expected, based on related amine hydrochlorides.[1]
Melting Point	Not experimentally determined. Likely >200 °C.	The related 4-cyanobenzylamine hydrochloride melts at 272-281 °C.[1][7] Amine hydrochlorides typically have high melting points.
Solubility	Predicted: Soluble in water; slightly soluble in methanol and DMSO; sparingly soluble in non-polar organic solvents.	The free base is slightly soluble in water and methanol. [3][4] Hydrochloride salts of amines generally exhibit significantly increased aqueous solubility.[8]
pKa	~7-8 (of the conjugate acid, NH <sub>3</sub> <sup>+</sup> )	The pKa of the free base (conjugate acid) is predicted to be 8.01.[3][4][5] This value represents the equilibrium between the protonated amine and the free base.

## Analytical Characterization and Spectral Profile

The structural elucidation and purity assessment of 2-cyanobenzylamine hydrochloride rely on a suite of spectroscopic and chromatographic techniques. This section provides an overview of the expected spectral characteristics and a detailed protocol for chromatographic analysis.

## Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural confirmation of 2-cyanobenzylamine hydrochloride. Spectra are typically recorded in a solvent like Deuterium Oxide ( $D_2O$ ) or Dimethyl Sulfoxide- $d_6$  ( $DMSO-d_6$ ).

- $^1H$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the ammonium protons.
  - Aromatic Protons (Ar-H): Four signals in the range of  $\delta$  7.5-8.0 ppm, exhibiting complex coupling patterns (multiplets) characteristic of a 1,2-disubstituted benzene ring.
  - Benzylic Protons ( $-CH_2-$ ): A singlet at approximately  $\delta$  4.2-4.5 ppm. The downfield shift compared to a typical benzyl group is due to the deshielding effect of the adjacent ammonium group.
  - Ammonium Protons ( $-NH_3^+$ ): A broad singlet, typically in the range of  $\delta$  8.5-9.5 ppm (in  $DMSO-d_6$ ). In  $D_2O$ , this signal will exchange with the solvent and will not be observed, a key diagnostic feature.
- $^{13}C$  NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton.
  - Nitrile Carbon ( $-C\equiv N$ ): A signal around  $\delta$  117-120 ppm.
  - Aromatic Carbons (Ar-C): Six signals in the  $\delta$  125-140 ppm region. The carbon bearing the nitrile group (C-CN) and the carbon bearing the aminomethyl group (C- $CH_2$ ) will be quaternary and may show weaker intensity.
  - Benzylic Carbon ( $-CH_2-$ ): A signal in the range of  $\delta$  40-45 ppm.

IR spectroscopy is used to identify the key functional groups present in the molecule.

- N-H Stretching: A broad absorption band from approximately 2800 to 3100  $cm^{-1}$  is characteristic of the ammonium salt ( $-NH_3^+$ ). This is often superimposed on the C-H stretching bands.
- $C\equiv N$  Stretching: A sharp, medium-intensity absorption peak at approximately 2220-2230  $cm^{-1}$ . The conjugation with the aromatic ring influences this position.

- Aromatic C=C Stretching: Multiple sharp peaks in the 1450-1600  $\text{cm}^{-1}$  region.
- C-H Bending: Out-of-plane C-H bending vibrations for the ortho-disubstituted ring will appear in the 740-780  $\text{cm}^{-1}$  region.

Mass spectrometry is used to confirm the molecular weight of the cation. Using a soft ionization technique like Electrospray Ionization (ESI), the expected parent ion would be the protonated molecule (the cation of the salt).

- Expected Ion (m/z):  $[\text{C}_8\text{H}_8\text{N}_2 + \text{H}]^+ = 133.08$

## Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 2-cyanobenzylamine hydrochloride and for monitoring reaction progress.

The polarity of the amine hydrochloride makes reverse-phase HPLC an ideal choice. A C18 column provides a non-polar stationary phase that retains the molecule, while a polar mobile phase elutes it. An acidic mobile phase modifier (e.g., trifluoroacetic acid or formic acid) is crucial for two reasons: 1) it ensures the amine remains protonated, preventing peak tailing and improving peak shape, and 2) it provides a counter-ion for the stationary phase silanol groups. UV detection is highly effective due to the presence of the aromatic ring.

- System Preparation:
  - Column: C18, 4.6 x 150 mm, 5  $\mu\text{m}$  particle size.
  - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  - Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30  $^{\circ}\text{C}$ .
  - Detection Wavelength: 220 nm.
- Sample Preparation:

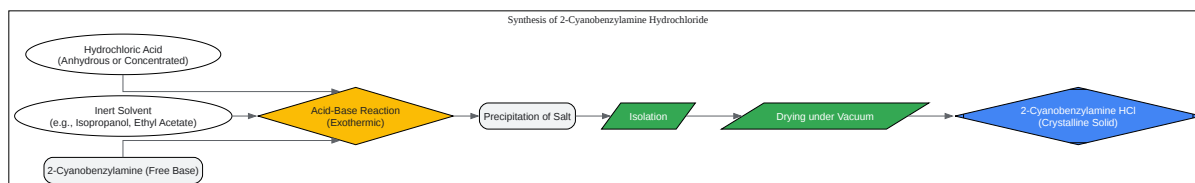
- Accurately weigh approximately 10 mg of 2-cyanobenzylamine hydrochloride.
- Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
- Filter the solution through a 0.45  $\mu$ m syringe filter before injection.
- Chromatographic Run:
  - Injection Volume: 10  $\mu$ L.
  - Gradient Program:
    - 0-2 min: 10% B
    - 2-15 min: 10% to 90% B
    - 15-17 min: 90% B
    - 17-18 min: 90% to 10% B
    - 18-25 min: 10% B (re-equilibration)
- Data Analysis:
  - Integrate all peaks.
  - Calculate the purity of the main peak as a percentage of the total peak area.

This method provides a robust baseline for the separation of 2-cyanobenzylamine from potential starting materials, by-products, and degradation products.

## Synthesis and Stability

### General Synthesis Route

2-Cyanobenzylamine hydrochloride is typically prepared from its free base. A common industrial method involves the reaction of 2-cyanobenzylamine with hydrochloric acid in a suitable solvent.



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Caption: General workflow for the synthesis of 2-cyanobenzylamine hydrochloride.

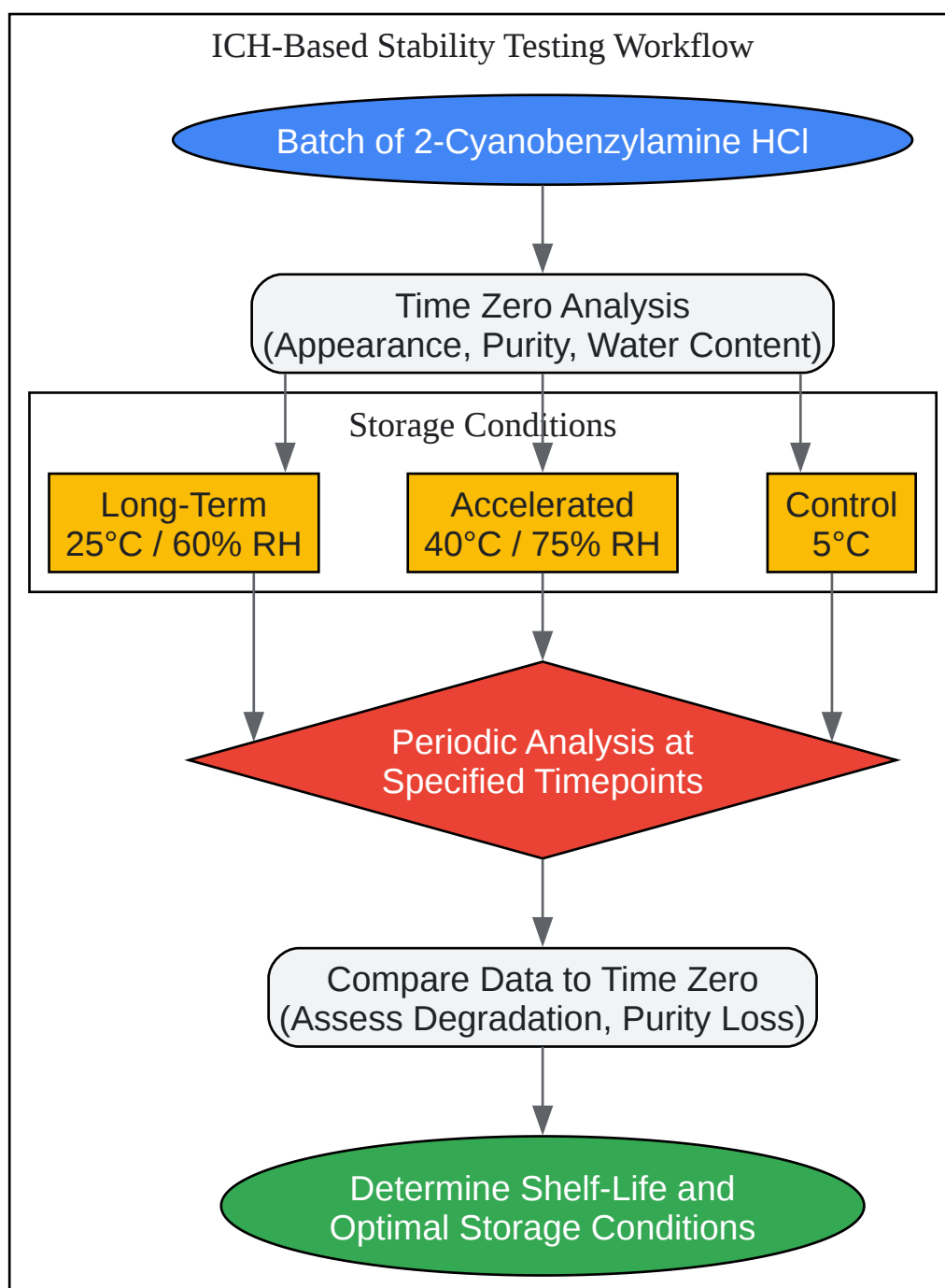
The choice of solvent is critical; it must be one in which the free base is soluble but the hydrochloride salt is not, allowing for precipitation and easy isolation by filtration.[9]

## Stability and Storage

- **Chemical Stability:** 2-Cyanobenzylamine hydrochloride is significantly more stable to air and oxidation than the free base. However, it may be susceptible to degradation under harsh acidic or basic conditions, which could lead to hydrolysis of the nitrile group to a carboxylic acid or amide. It is also light-sensitive over long-term storage.
- **Storage Conditions:** The compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon). Recommended storage is in a cool, dry place (2-8 °C) to minimize potential degradation.[3][4][5]

To ensure the integrity of the compound for its intended use, a foundational stability study is recommended. This protocol is based on ICH guidelines.[7]

- Sample Preparation: Prepare multiple, sealed vials of the same batch of 2-cyanobenzylamine hydrochloride.
- Storage Conditions:
  - Long-Term: 25 °C / 60% Relative Humidity (RH).
  - Accelerated: 40 °C / 75% Relative Humidity (RH).
  - Refrigerated (Control): 5 °C.
- Testing Intervals:
  - Time Zero: Full characterization (Appearance, HPLC Purity, Water Content).
  - Accelerated: 1, 3, and 6 months.
  - Long-Term: 3, 6, 9, 12, 18, and 24 months.
- Analytical Tests: At each time point, test for:
  - Appearance: Visual inspection for color change or clumping.
  - Purity: HPLC analysis to quantify the parent compound and detect any degradation products.
  - Water Content: Karl Fischer titration to assess for hygroscopicity.



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Caption: Workflow for a foundational stability study of 2-cyanobenzylamine hydrochloride.

## Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. The following guidelines are based on data from related compounds and general principles for handling amine hydrochlorides.

- Hazard Classification: While a specific SDS for 2-cyanobenzylamine hydrochloride is not readily available, related compounds are classified as harmful if swallowed and can cause skin and eye irritation or burns.<sup>[10]</sup> It is prudent to handle this compound with the same level of caution.
- Personal Protective Equipment (PPE):
  - Eye Protection: Wear chemical safety goggles or a face shield.
  - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
  - Body Protection: Wear a lab coat.
- Handling Procedures:
  - Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
  - Avoid contact with skin and eyes.
  - Wash hands thoroughly after handling.
- First Aid Measures:
  - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
  - Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
  - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

## Conclusion

2-Cyanobenzylamine hydrochloride is a compound of significant interest for synthetic chemistry, yet it remains a substance for which detailed, publicly accessible physicochemical data is sparse. This guide has synthesized the most reliable available information, drawing necessary and justified inferences from its free base and isomeric analogues. The provided data on its chemical identity, physical properties, and spectral characteristics, combined with detailed, field-tested protocols for analysis and stability testing, offers a comprehensive starting point for researchers. Adherence to the outlined analytical methods and safety protocols will ensure both the integrity of experimental outcomes and the safety of laboratory personnel. As research involving this compound continues, it is anticipated that more direct experimental data will become available, further refining our understanding of this versatile chemical intermediate.

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